4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine
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Overview
Description
4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, diethyl groups at the N,N positions, and a methyl group at the 6th position of the pyrimidine ring.
Preparation Methods
The synthesis of 4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-6-methylpyrimidine with diethylamine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine can be compared with other similar compounds, such as:
4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: This compound has a similar structure but with different alkyl groups at the N,N positions.
2-amino-4-chloro-6-methylpyrimidine: This compound lacks the diethyl groups and has an amino group at the 2nd position.
6-chloro-N,N-dimethylpyrimidin-4-amine: This compound has a chlorine atom at the 6th position and dimethyl groups at the N,N positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42487-73-0 |
---|---|
Molecular Formula |
C9H14ClN3 |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H14ClN3/c1-4-13(5-2)9-11-7(3)6-8(10)12-9/h6H,4-5H2,1-3H3 |
InChI Key |
QNMMHMUBEBANON-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)Cl)C |
Origin of Product |
United States |
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